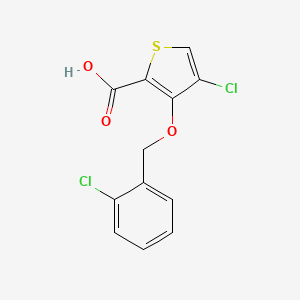
3-(3-Bromo-phenoxy)-6-chloro-pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-phenoxy)-6-chloro-pyridazine is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromophenoxy group at the 3-position and a chlorine atom at the 6-position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-phenoxy)-6-chloro-pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-phenol and 6-chloro-pyridazine.
Formation of 3-Bromo-phenoxy Intermediate: 3-Bromo-phenol is reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion, which is then reacted with a halogenated pyridazine (e.g., 6-chloro-pyridazine) under nucleophilic substitution conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100-150°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-phenoxy)-6-chloro-pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides). Reactions are typically carried out in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with reactions carried out in organic solvents (e.g., toluene) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3-Bromo-phenoxy)-6-chloro-pyridazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-phenoxy)-6-chloro-pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-phenoxy)-pyridazine: Lacks the chlorine atom at the 6-position, which may affect its chemical reactivity and biological activity.
3-(4-Bromo-phenoxy)-6-chloro-pyridazine: Has the bromine atom at the 4-position instead of the 3-position, which may lead to different chemical and biological properties.
3-(3-Bromo-phenoxy)-6-fluoro-pyridazine: Contains a fluorine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-(3-Bromo-phenoxy)-6-chloro-pyridazine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H6BrClN2O |
|---|---|
Molecular Weight |
285.52 g/mol |
IUPAC Name |
3-(3-bromophenoxy)-6-chloropyridazine |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(6-7)15-10-5-4-9(12)13-14-10/h1-6H |
InChI Key |
WNPSTVRRVNZUCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


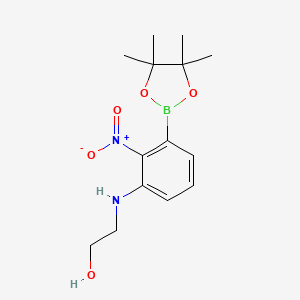




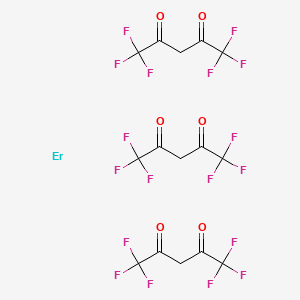
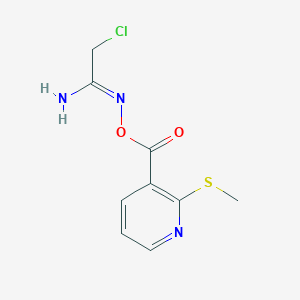
![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
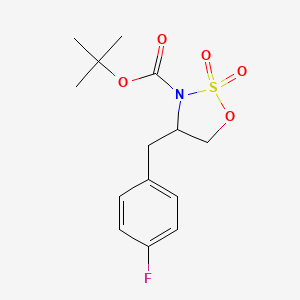
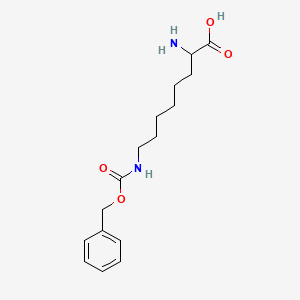
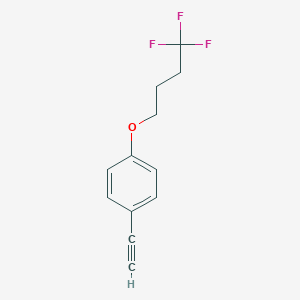
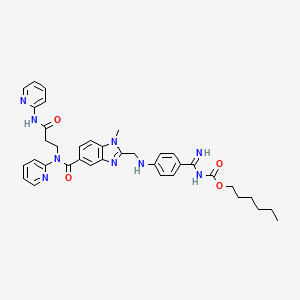
![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
